[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid [(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353961-49-5
VCID: VC8233030
InChI: InChI=1S/C12H24N2O2/c1-4-14(9-12(15)16)11-7-5-10(6-8-11)13(2)3/h10-11H,4-9H2,1-3H3,(H,15,16)
SMILES: CCN(CC(=O)O)C1CCC(CC1)N(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid

CAS No.: 1353961-49-5

Cat. No.: VC8233030

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid - 1353961-49-5

Specification

CAS No. 1353961-49-5
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name 2-[[4-(dimethylamino)cyclohexyl]-ethylamino]acetic acid
Standard InChI InChI=1S/C12H24N2O2/c1-4-14(9-12(15)16)11-7-5-10(6-8-11)13(2)3/h10-11H,4-9H2,1-3H3,(H,15,16)
Standard InChI Key CLXOCZUNMRRRHZ-UHFFFAOYSA-N
SMILES CCN(CC(=O)O)C1CCC(CC1)N(C)C
Canonical SMILES CCN(CC(=O)O)C1CCC(CC1)N(C)C

Introduction

Chemical Identity and Structural Features

The compound is characterized by a cyclohexyl backbone substituted with dimethylamino and ethylamino groups, linked to an acetic acid moiety. Key identifiers include:

PropertyValue
IUPAC Name2-[[4-(Dimethylamino)cyclohexyl]-ethylamino]acetic acid
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
SMILESCCN(CC(=O)O)C1CCC(CC1)N(C)C
InChI KeyCLXOCZUNMRRRHZ-UHFFFAOYSA-N

The cyclohexyl ring adopts a chair conformation, with the dimethylamino group at the 4-position and the ethylamino-acetic acid side chain contributing to its stereoelectronic profile .

Synthesis and Preparation

Synthesis involves multi-step processes typical of cyclohexylamine derivatives:

  • Cyclohexyl Ring Formation: Starting materials such as 4-nitrophenyl acetic acid undergo hydrogenation using Pd/C catalysts under controlled pressure (0.1–0.6 bar) to yield intermediates like 4-aminophenyl acetic acid .

  • Functional Group Introduction: Subsequent hydrogenation (50–60°C, 1–4 bar) reduces aromaticity, followed by esterification with ethanol/HCl to form ethyl esters. Acetonitrile is used for crystallization .

  • Purification: Chromatographic techniques isolate the trans isomer, which is pharmacologically relevant .

Challenges include minimizing racemization and optimizing yields, which remain ~40% in reported protocols .

Physicochemical Properties

Physical State and Solubility

The compound is a solid at room temperature, with limited aqueous solubility due to its hydrophobic cyclohexyl and tertiary amine groups. It is more soluble in polar aprotic solvents like dimethylformamide (DMF) .

Stability

Stability studies indicate susceptibility to hydrolysis under acidic conditions, necessitating storage at low temperatures (-20°C) in inert atmospheres .

Research Findings and Biological Activity

While direct studies on this compound are sparse, structurally related molecules exhibit:

  • Antimicrobial Activity: Cyclohexyl derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • CNS Penetration: Ethylamino-acetic acid moieties improve blood-brain barrier permeability in neuroactive compounds .

A comparative analysis of similar compounds is provided below:

CompoundActivityReference
Trans-4-amino-cyclohexyl acetic acidAnticonvulsant (ED₅₀: 12 mg/kg)
Boc-protected cyclohexylaminesKinase inhibition (IC₅₀: 0.5 µM)

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access pure trans/cis isomers.

  • Structure-Activity Relationships (SAR): Systematic modifications to optimize pharmacokinetics.

  • Target Identification: High-throughput screening against disease-relevant targets like G-protein-coupled receptors.

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